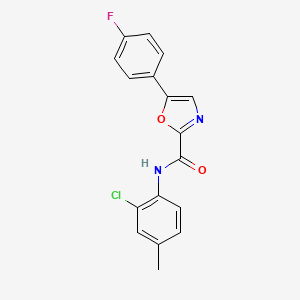

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Description

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 2-position with a carboxamide group and at the 5-position with a 4-fluorophenyl ring. The carboxamide moiety is further modified with a 2-chloro-4-methylphenyl substituent. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c1-10-2-7-14(13(18)8-10)21-16(22)17-20-9-15(23-17)11-3-5-12(19)6-4-11/h2-9H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLPEIVDDUNGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analog 1: N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (BE45597)

- Key Differences: The phenyl substituent on the carboxamide group is 4-fluoro-3-(trifluoromethyl)phenyl instead of 2-chloro-4-methylphenyl.

- Molecular Data :

Structural Analog 2: 3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide

- Key Differences :

- The oxazole ring is a 1,2-oxazole isomer, altering the spatial arrangement of substituents.

- Substituents include a 2-chlorophenyl group at position 3 and an allyl group on the carboxamide.

- Molecular Data :

Structural Analog 3: 3,5-AB-CHMFUPPYCA (Pyrazole-Based Analog)

- Key Differences :

- Replaces the 1,3-oxazole core with a pyrazole ring, a bioisostere with distinct hydrogen-bonding capabilities.

- Features a cyclohexylmethyl group and a 4-fluorophenyl substituent.

- Impact :

Structural Analog 4: N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-(4-fluorophenyl)-1,3-oxazol-2-amine

- Key Differences :

- Substitutes the carboxamide with an amine group and adds ethylsulfonyl and methoxy substituents.

- Impact :

Comparative Data Table

| Compound Name | Core Structure | Substituent R₁ (Carboxamide) | Substituent R₂ (Position 5) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|---|

| N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | 1,3-oxazole | 2-chloro-4-methylphenyl | 4-fluorophenyl | C₁₈H₁₃ClFN₂O₂ | 358.76 | Moderate logP (~3.0), halogenated aryl |

| BE45597 | 1,3-oxazole | 4-fluoro-3-(trifluoromethyl)phenyl | 4-fluorophenyl | C₁₇H₉F₅N₂O₂ | 368.26 | High lipophilicity, electron-deficient |

| 3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide | 1,2-oxazole | Prop-2-en-1-yl | 2-chlorophenyl | C₁₄H₁₃ClN₂O₂ | 300.72 | Reactive allyl group, isomer-dependent activity |

| 3,5-AB-CHMFUPPYCA | Pyrazole | Cyclohexylmethyl | 4-fluorophenyl | C₂₀H₂₃FN₄O₂ | 370.42 | Enhanced metal coordination, metabolic liability |

Biological Activity

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. The compound can be synthesized through the reaction of 2-chloro-4-methylphenyl isocyanate with 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylic acid derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and require careful temperature control to achieve high yields.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor activities. For instance, derivatives containing oxazole rings have shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. In one study, compounds demonstrated IC50 values in the micromolar range, indicating significant potency against these cell lines .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Induction of apoptosis |

| Compound B | MEL-8 | 2.41 | Cell cycle arrest at G0-G1 phase |

| This compound | MCF-7 | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis through the activation of p53 pathways and caspase cascades. Flow cytometry assays have indicated that these compounds can activate apoptotic pathways in a dose-dependent manner .

Case Studies

- Case Study on Anticancer Properties : A study evaluated the effects of this compound on human leukemia cell lines. Results showed that the compound induced significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Selectivity and Efficacy : Another investigation focused on the selectivity of this compound towards cancerous versus non-cancerous cells. The findings revealed that at certain concentrations, this compound selectively inhibited cancer cell proliferation without adversely affecting healthy cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.